molecular formula C26H22N2O4 B2445872 (Z)-N-(4-ethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide CAS No. 887889-71-6

(Z)-N-(4-ethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Cat. No.: B2445872
CAS No.: 887889-71-6
M. Wt: 426.472
InChI Key: GVKYPPXRXMUVRF-ATVHPVEESA-N
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Description

(Z)-N-(4-ethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran core, along with the ethoxyphenyl and phenylacrylamido groups, suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-ethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of Phenylacrylamido Group: The phenylacrylamido group can be synthesized through amide bond formation between an appropriate amine and an acrylate derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the ethoxyphenyl group.

    Reduction: Reduction reactions may target the amide or acrylamide functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-ethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Benzofuran derivatives are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Benzofuran derivatives have been explored for their anticancer, antiviral, and neuroprotective activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives interact with various enzymes, receptors, and cellular pathways. The ethoxyphenyl and phenylacrylamido groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxamide: A simpler analog without the ethoxyphenyl and phenylacrylamido groups.

    N-(4-ethoxyphenyl)benzofuran-2-carboxamide: Lacks the phenylacrylamido group.

    3-(3-phenylacrylamido)benzofuran-2-carboxamide: Lacks the ethoxyphenyl group.

Uniqueness

The uniqueness of (Z)-N-(4-ethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-2-31-20-15-13-19(14-16-20)27-26(30)25-24(21-10-6-7-11-22(21)32-25)28-23(29)17-12-18-8-4-3-5-9-18/h3-17H,2H2,1H3,(H,27,30)(H,28,29)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKYPPXRXMUVRF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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